molecular formula C12H19N3 B15277336 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B15277336
M. Wt: 205.30 g/mol
InChI Key: XHZVKBMHTWPYQQ-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group bonded to a pyrimidin-5-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine can be achieved through a multi-step process. One common method involves the reaction of 2-methylcyclohexanone with pyrimidine-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the pyrimidin-5-ylmethyl moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C12H19N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h6-7,9-10,12,15H,2-5,8H2,1H3

InChI Key

XHZVKBMHTWPYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CN=CN=C2

Origin of Product

United States

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